molecular formula C₁₅H₁₀O₄ B1145047 2-Decarboxymethyl-2-carboxy Isoxepac CAS No. 66801-40-9

2-Decarboxymethyl-2-carboxy Isoxepac

Cat. No. B1145047
CAS RN: 66801-40-9
M. Wt: 254.24
InChI Key:
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Description

2-Decarboxymethyl-2-carboxy Isoxepac (DCMIX) is a synthetic compound that has been developed for use in a variety of scientific research applications. It is a member of the isoxepac family of compounds, which are derivatives of the natural compound isoxepac. DCMIX has been found to have a wide range of biochemical and physiological effects and is used in many laboratory experiments.

Scientific Research Applications

Biomedical Applications of Carboxymethyl Derivatives

Carboxymethyl chitosan, a derivative of chitosan enhanced by the addition of carboxymethyl groups, showcases the vast potential of chemically modified natural compounds. Its improved solubility, biocompatibility, and biological properties compared to its parent molecule chitosan have made it a prime candidate for various biomedical applications. These include hydrogels for wound healing, biomaterials for tissue engineering, drug delivery systems, bioimaging, biosensors, and gene therapy applications. Carboxymethyl chitosan's contribution to green chemistry highlights its environmental friendliness and sustainability as a biomaterial (Upadhyaya, Singh, Agarwal, & Tewari, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is pivotal in the context of green chemistry and sustainability. This process is particularly relevant for the separation of carboxylic acids produced via fermentation, which are key intermediates for bio-based plastics. The development of new solvents, including ionic liquids, has enhanced the efficiency of LLX processes. These advancements not only contribute to the sustainable production of carboxylic acids but also open up new avenues for their application in the production of biodegradable materials and chemicals (Sprakel & Schuur, 2019).

Bioisosteres of Carboxylic Acids

The exploration of novel carboxylic acid bioisosteres has been a significant area of research, driven by the need to overcome the limitations associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, and poor membrane permeability. Novel bioisosteres have been developed to improve the pharmacological profiles of these compounds, highlighting the ongoing innovation in drug design and the potential for new therapeutic agents with enhanced efficacy and safety profiles (Horgan & O’ Sullivan, 2021).

Safety and Hazards

Isoxepac, a related compound, is known to be toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Decarboxymethyl-2-carboxy Isoxepac involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Carboxy Isoxepac", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-Carboxy Isoxepac is reacted with methanol and sodium hydroxide to form 2-Methoxy-2-carboxy Isoxepac.", "Step 2: 2-Methoxy-2-carboxy Isoxepac is reduced with sodium borohydride in the presence of acetic anhydride to form 2-Methoxy-2-carboxy Isoxepac methyl ester.", "Step 3: 2-Methoxy-2-carboxy Isoxepac methyl ester is hydrolyzed with sodium hydroxide to form 2-Carboxy-2-methoxy Isoxepac.", "Step 4: 2-Carboxy-2-methoxy Isoxepac is reacted with hydrochloric acid to form 2-Decarboxymethyl-2-carboxy Isoxepac.", "Step 5: 2-Decarboxymethyl-2-carboxy Isoxepac is purified by extraction with ethyl acetate and washing with sodium bicarbonate and water." ] }

CAS RN

66801-40-9

Molecular Formula

C₁₅H₁₀O₄

Molecular Weight

254.24

synonyms

6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-carboxylic Acid

Origin of Product

United States

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